IPTG

概要

説明

Isopropyl β-D-1-thiogalactopyranoside is a molecular biology reagent commonly used to induce gene expression in bacterial systems. It is a molecular mimic of allolactose, a lactose metabolite that triggers transcription of the lac operon. This compound is particularly valuable in research involving the lac operon system in Escherichia coli, where it is used to induce protein expression .

準備方法

Synthetic Routes and Reaction Conditions: Isopropyl β-D-1-thiogalactopyranoside can be synthesized through the reaction of 1-thio-β-D-galactopyranoside with isopropyl alcohol under specific conditions. The synthesis involves the use of protective groups and catalysts to ensure the correct formation of the thiogalactoside bond .

Industrial Production Methods: In industrial settings, the production of Isopropyl β-D-1-thiogalactopyranoside involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The compound is typically produced in bulk and purified through crystallization or chromatography techniques .

化学反応の分析

Types of Reactions: Isopropyl β-D-1-thiogalactopyranoside primarily undergoes substitution reactions due to the presence of the thiogalactoside group. It does not typically undergo oxidation or reduction reactions under standard laboratory conditions .

Common Reagents and Conditions: Common reagents used in reactions involving Isopropyl β-D-1-thiogalactopyranoside include various solvents like water and alcohols, as well as catalysts that facilitate the substitution reactions. The reactions are usually carried out at room temperature or slightly elevated temperatures to ensure optimal reaction rates .

Major Products: The major products formed from reactions involving Isopropyl β-D-1-thiogalactopyranoside are typically derivatives of the original compound, where the thiogalactoside group remains intact, and other functional groups are modified or substituted .

科学的研究の応用

Induction of Protein Expression

One of the primary applications of IPTG is in the induction of protein expression in Escherichia coli. It acts as an analog of lactose, effectively inducing the lac operon, which facilitates the expression of recombinant proteins.

Case Study: Enhanced Green Fluorescent Protein

A study assessed the impact of this compound on the expression of enhanced green fluorescent protein in E. coli. The results indicated that this compound induction led to a significant decrease in planktonic cell viability and growth, highlighting a metabolic burden associated with high-level protein expression. Despite this, it was noted that this compound did not enhance heterologous protein production compared to non-induced cultures, suggesting that optimal concentrations and timing are crucial for effective induction .

Replacement for Lactose in Auto-Induction Media

This compound can replace lactose in auto-induction media, providing a more controlled environment for protein expression. This substitution allows researchers to optimize conditions without the need for monitoring cell density closely.

Research Findings

A study demonstrated that specific this compound concentrations could effectively replace lactose, leading to improved yields and reduced complexity in experimental setups. This method simplifies protocols while maintaining high levels of protein expression .

Mechanistic Insights into this compound Transport

Understanding how this compound is transported into bacterial cells is critical for optimizing its use. Research has modeled the transport mechanisms of this compound across the cytoplasmic membrane, revealing insights into its uptake kinetics.

Transport Mechanism Study

A kinetic model simulating this compound transport showed that both simple diffusion and active transport play roles in its uptake by E. coli. The model provided valuable data on intracellular concentrations, which are essential for understanding how this compound influences gene expression at various concentrations .

High-Protein Expression Systems

This compound is integral to developing high-efficiency protein expression systems. Researchers have explored various systems that utilize this compound for inducing protein production while minimizing issues like leaky expression.

Innovative Expression Systems

The SILEX (Self-InducibLe Expression) system represents a novel approach that leverages this compound without requiring constant monitoring of cell density. This system enhances convenience and cost-effectiveness in producing recombinant proteins, addressing some limitations associated with traditional this compound induction methods .

Environmental Considerations

Recent studies have highlighted the environmental benefits of using this compound over traditional methods like lactose induction. The use of this compound has been shown to enhance enzyme activity and biomass yield in biocatalytic processes, making it a more sustainable option for biotechnological applications.

Biocatalytic Applications

In one study, this compound was found to improve the efficiency of whole-cell biotransformations involving redox enzymes, demonstrating its potential as an environmentally friendly alternative .

Summary Table of Applications

作用機序

Isopropyl β-D-1-thiogalactopyranoside functions by binding to the lac repressor protein and inducing a conformational change that releases the repressor from the lac operator. This allows RNA polymerase to bind to the promoter and initiate the transcription of genes in the lac operon . Unlike allolactose, Isopropyl β-D-1-thiogalactopyranoside is not metabolized by the cell, ensuring a constant concentration during experiments .

類似化合物との比較

Similar Compounds:

- Allolactose

- Lactose

- X-Gal (5-Bromo-4-chloro-3-indolyl β-D-galactopyranoside)

Uniqueness: Isopropyl β-D-1-thiogalactopyranoside is unique in its stability and non-metabolizable nature compared to allolactose and lactose. While allolactose and lactose can be broken down by cellular enzymes, Isopropyl β-D-1-thiogalactopyranoside remains intact, providing a consistent inducer for gene expression studies . X-Gal, on the other hand, is used in conjunction with Isopropyl β-D-1-thiogalactopyranoside for blue-white screening but does not induce gene expression on its own .

生物活性

Isopropyl β-D-1-thiogalactopyranoside (IPTG) is a synthetic analog of lactose that serves as a potent inducer of the lac operon in Escherichia coli and other bacteria. Its primary application lies in the field of molecular biology, particularly for the expression of recombinant proteins. This article explores the biological activity of this compound, focusing on its mechanisms, effects on bacterial growth, and implications for protein expression.

This compound functions by binding to the Lac repressor (LacI), thereby inhibiting its ability to bind to the lac operator. This results in the transcriptional activation of genes under the control of the lac promoter, leading to increased expression of target proteins. Unlike lactose, this compound is not metabolized by E. coli, allowing for sustained induction without depletion.

Transport Mechanisms

The uptake of this compound into bacterial cells occurs primarily through passive diffusion and active transport mechanisms. A recent kinetic model has suggested that while passive diffusion is the dominant pathway for this compound uptake, active transport becomes less significant as this compound concentrations increase . This model highlights the importance of understanding this compound dynamics for optimizing protein expression systems.

Effects on Bacterial Growth

Case Study: Planktonic vs. Biofilm Growth

Research indicates that this compound induction can significantly affect bacterial growth dynamics. A study compared planktonic and biofilm growth in E. coli, revealing that this compound induction led to a notable decrease in both total and viable cell counts in planktonic cultures. Specifically, induced cultures exhibited a reduction in cell density due to metabolic stress associated with high levels of protein expression .

| Growth Condition | Total Cell Count | Viable Cell Count | Observations |

|---|---|---|---|

| Non-Induced | Stable | Stable | Basal expression observed |

| Induced | Decreased | Decreased | Metabolic drain noted |

Optimal this compound Concentration

Determining the optimal concentration of this compound is crucial for maximizing protein yield while minimizing negative impacts on cell viability. Studies have shown varying optimal concentrations depending on the specific protein being expressed:

- Low Concentration (10 µM) : Heterogeneous response; large variability in expression levels among individual cells.

- Moderate Concentration (40 µM) : Homogeneous strong fluorescence; saturation observed.

- High Concentration (500 µM) : Optimal for certain proteins, such as Cas9, leading to effective purification outcomes .

Implications for Protein Expression

The biological activity of this compound has profound implications for recombinant protein production. The balance between sufficient induction and cellular health must be carefully managed to enhance yield without compromising growth:

- Metabolic Burden : High levels of recombinant protein expression can impose significant metabolic stress on bacterial cells, leading to reduced viability and plasmid stability .

- Induction Timing : The timing and duration of this compound exposure can also influence protein yield and cell health; prolonged exposure at high concentrations has been linked to detrimental effects on growth .

特性

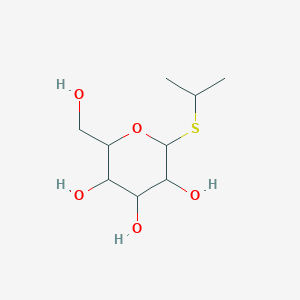

IUPAC Name |

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-propan-2-ylsulfanyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O5S/c1-4(2)15-9-8(13)7(12)6(11)5(3-10)14-9/h4-13H,3H2,1-2H3/t5-,6+,7+,8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPHPUYQFMNQIOC-NXRLNHOXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)S[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6041052 | |

| Record name | Isopropyl beta-D-1-thiogalactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid with an odor of sulfur; [Promega MSDS] | |

| Record name | Isopropyl beta-D-thiogalactopyranoside | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14991 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

367-93-1 | |

| Record name | Isopropyl β-D-thiogalactopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=367-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropyl thiogalactoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000367931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopropyl beta-D-thiogalactopyranoside | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01862 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | .beta.-D-Galactopyranoside, 1-methylethyl 1-thio- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isopropyl beta-D-1-thiogalactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropyl-β-D-thiogalactopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.094 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPROPYL .BETA.-D-THIOGALACTOPYRANOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X73VV2246B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does IPTG interact with its target and what are the downstream effects?

A1: this compound is a molecular mimic of allolactose, a lactose metabolite. It functions as a potent inducer of the lac operon in Escherichia coli (E. coli) and other bacteria. [, , ] The lac operon contains genes encoding proteins involved in lactose metabolism.

- Binding to the lac repressor: this compound binds to the lac repressor protein, a DNA-binding protein that normally blocks transcription of the lac operon. This binding causes a conformational change in the repressor, preventing it from binding to the operator region of the lac operon. []

- Transcriptional activation: With the repressor removed, RNA polymerase can bind to the promoter region and initiate transcription of the lac operon genes. []

- Protein expression: This transcription leads to the production of enzymes like β-galactosidase, which breaks down lactose, and lactose permease, which transports lactose into the cell. [, ]

Q2: What is the molecular formula, weight, and spectroscopic data of this compound?

A2:

Q3: What are the storage recommendations for this compound?

A3: this compound is typically stored as a dry powder at -20°C and is stable for several years under these conditions. [, ] Aqueous solutions of this compound can be sterilized by autoclaving and remain stable for several months at 4°C. [, , ]

Q4: Are there advantages to using autoclavable this compound and lactose solutions?

A5: Yes, using autoclavable solutions simplifies the preparation process and reduces waste compared to filter sterilization methods. Studies have shown that autoclaved this compound and lactose solutions can effectively induce gene expression. []

Q5: Does this compound have any catalytic properties?

A6: this compound itself is not a catalyst. It does not directly participate in enzymatic reactions. Its role is primarily regulatory, serving as an inducer of gene expression. [, , ]

Q6: Has computational chemistry been used to study this compound and its interactions?

A6: While specific computational studies on this compound were not mentioned in the provided research papers, computational techniques like molecular docking and molecular dynamics simulations are frequently used to study ligand-protein interactions, including those between this compound and the lac repressor.

Q7: What is known about the stability and formulation of this compound?

A9: this compound is chemically stable and can be stored as a powder or in solution. It is typically formulated as a concentrated stock solution in water, which can be sterilized by autoclaving. [, , ]

Q8: Are there specific SHE regulations regarding this compound handling and disposal?

A8: While this compound is not generally considered highly toxic, standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment and disposing of this compound solutions according to local regulations.

Q9: How is this compound typically used in gene expression studies?

A11: this compound is added to bacterial cultures at specific concentrations and time points to induce the expression of genes under the control of the lac operon promoter. The optimal this compound concentration and induction time can vary depending on the specific experiment and the expression system used. [, ]

Q10: What techniques are used to analyze the expression of genes induced by this compound?

A10: Common techniques include:

- SDS-PAGE: To separate proteins based on size and visualize the expression of the target protein. [, , , , ]

- Western blotting: To detect and quantify the target protein using specific antibodies. [, , , , ]

- Enzyme activity assays: To measure the activity of enzymes encoded by the induced genes. [, ]

Q11: What are some key historical milestones in the research and use of this compound?

A13:

- Discovery of the lac operon: The groundbreaking work of Jacob and Monod in the 1960s on the lac operon in E. coli laid the foundation for understanding gene regulation and the use of inducers like this compound. []

- Development of recombinant DNA technology: The advent of recombinant DNA technology in the 1970s enabled researchers to clone and express genes in different organisms, further expanding the applications of this compound in molecular biology research. []

- Continued use as a standard reagent: this compound remains a widely used reagent in research laboratories worldwide for inducing gene expression, highlighting its enduring importance in molecular biology. [, , ]

Q12: What are some examples of cross-disciplinary applications of this compound?

A12: While this compound's primary role is in molecular biology, its use extends to various disciplines:

- Biotechnology: this compound-inducible expression systems are used in the production of recombinant proteins for therapeutic and industrial applications. [, ]

- Synthetic Biology: this compound is employed in the construction of genetic circuits and synthetic biological systems, enabling researchers to program cells to perform specific functions. []

- Biomaterials Science: this compound-inducible systems are explored for controlling the expression of genes involved in biomaterial production and tissue engineering. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。